molecular formula C10H10 B14592270 Bicyclo[4.3.1]deca-2,4,6,8-tetraene CAS No. 61096-23-9

Bicyclo[4.3.1]deca-2,4,6,8-tetraene

Cat. No.: B14592270
CAS No.: 61096-23-9
M. Wt: 130.19 g/mol
InChI Key: IGMBYMICSSKWDD-UHFFFAOYSA-N
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Description

Bicyclo[431]deca-2,4,6,8-tetraene is an organic compound with the molecular formula C10H10 It is a bicyclic hydrocarbon that features a unique structure with alternating double bonds, making it a conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.3.1]deca-2,4,6,8-tetraene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene. This reaction typically uses m-chloroperbenzoic acid as an oxidizing agent, leading to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols .

Industrial Production Methods

While specific industrial production methods for bicyclo[43

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.3.1]deca-2,4,6,8-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.

    Reduction: Saturated bicyclic hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Bicyclo[4.3.1]deca-2,4,6,8-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[4.3.1]deca-2,4,6,8-tetraene exerts its effects is primarily through its ability to participate in various chemical reactions. Its conjugated system allows it to interact with different molecular targets, facilitating reactions such as electrophilic addition and cycloaddition. The pathways involved often depend on the specific reagents and conditions used in the reactions.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[4.2.2]deca-2,4,7,9-tetraene
  • Bicyclo[3.3.1]nonane
  • Bicyclo[2.2.1]heptane

Uniqueness

Bicyclo[431]deca-2,4,6,8-tetraene is unique due to its specific bicyclic structure with alternating double bonds, which imparts distinct chemical properties and reactivity

Properties

CAS No.

61096-23-9

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

bicyclo[4.3.1]deca-1(9),2,4,7-tetraene

InChI

InChI=1S/C10H10/c1-2-5-10-7-3-6-9(4-1)8-10/h1-7,9H,8H2

InChI Key

IGMBYMICSSKWDD-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC1=CC=C2

Origin of Product

United States

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